molecular formula C17H11BrN2O2S B2366279 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 681157-26-6

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2366279
CAS No.: 681157-26-6
M. Wt: 387.25
InChI Key: QVIXCQKXRZTODY-UHFFFAOYSA-N
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Description

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a complex organic compound that features a bromine atom, a chromeno-thiazole moiety, and a benzamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step reactions. One common method starts with the preparation of the chromeno-thiazole core, followed by bromination and subsequent coupling with benzamide.

    Chromeno-thiazole Core Formation: The chromeno-thiazole core can be synthesized by reacting 2-aminothiophenol with 3-formylchromone under acidic conditions to form the thiazole ring.

    Bromination: The resulting chromeno-thiazole compound is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.

    Coupling with Benzamide: Finally, the brominated chromeno-thiazole is coupled with benzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The chromeno-thiazole moiety can undergo oxidation or reduction reactions, altering its electronic properties and biological activity.

    Coupling Reactions: The benzamide group can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of oxidized chromeno-thiazole derivatives.

    Reduction: Formation of reduced chromeno-thiazole derivatives.

Scientific Research Applications

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(4-butyl-3-thiazol-2-yl)benzamide
  • 4-bromo-N-(4-methyl-3-thiazol-2-yl)benzamide
  • 4-bromo-N-(4-phenyl-3-thiazol-2-yl)benzamide

Uniqueness

4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is unique due to the presence of the chromeno-thiazole moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying the structure-activity relationships of chromeno-thiazole derivatives.

Properties

IUPAC Name

4-bromo-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2S/c18-11-7-5-10(6-8-11)16(21)20-17-19-15-12-3-1-2-4-13(12)22-9-14(15)23-17/h1-8H,9H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIXCQKXRZTODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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